molecular formula C28H26N2O8S B11705537 ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11705537
M. Wt: 550.6 g/mol
InChI Key: VUPPLOWXEISRMM-OEAKJJBVSA-N
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Description

Ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolopyrimidine core with a benzaldehyde derivative.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class may include derivatives with different substituents on the thiazole or pyrimidine rings.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

Ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H26N2O8S

Molecular Weight

550.6 g/mol

IUPAC Name

ethyl (2E)-2-[(4-acetyloxy-3-methoxyphenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H26N2O8S/c1-6-36-27(34)24-15(2)29-28-30(25(24)19-8-10-20(11-9-19)37-16(3)31)26(33)23(39-28)14-18-7-12-21(38-17(4)32)22(13-18)35-5/h7-14,25H,6H2,1-5H3/b23-14+

InChI Key

VUPPLOWXEISRMM-OEAKJJBVSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)S2)C

Origin of Product

United States

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